Methenolone acetat
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methenolone acetate involves several steps. One method includes the use of acetic acid isotestosterone as a raw material. The acetic acid isotestosterone undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite at temperatures between 60 and 65°C in the presence of a protonic acid catalyst . The resulting ketal oxide is then subjected to a Grignard reaction to obtain methenolone .
Industrial Production Methods
The industrial production of methenolone acetate is characterized by its simplicity, high safety, and high yield. The process involves fewer steps and is conducive to large-scale production . The separation and purification method involves converting methenolone into methenolone acetic ester, followed by alcoholysis to obtain high-purity methenolone .
Chemical Reactions Analysis
Types of Reactions
Methenolone acetate undergoes various chemical reactions, including:
Oxidation: Methenolone acetate can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in methenolone acetate.
Substitution: Substitution reactions can occur at various positions on the methenolone acetate molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving methenolone acetate include ethylene glycol, calcium hypochlorite, and Grignard reagents . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions of methenolone acetate depend on the specific reaction conditions and reagents used. For example, the Grignard reaction produces methenolone as a major product .
Scientific Research Applications
Methenolone acetate has several scientific research applications, including:
Mechanism of Action
Methenolone acetate functions as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It stimulates protein synthesis, increases red blood cell count, acts as a glucocorticoid antagonist, aids in fat metabolism, and boosts the immune system . The compound has moderate anabolic effects and weak androgenic effects, with no estrogenic effects or risk of liver damage .
Comparison with Similar Compounds
Similar Compounds
Methenolone acetate is similar to other anabolic steroids such as:
Methenolone enanthate: Another ester of methenolone, administered via injection.
Oxandrolone: Known for its anabolic effects and used in muscle wasting conditions.
Stanozolol: An anabolic steroid with a different chemical structure but similar effects.
Uniqueness
Methenolone acetate is unique due to its oral administration route and its balance of moderate anabolic effects with weak androgenic effects . Unlike some other anabolic steroids, it does not pose a risk of liver damage and has no estrogenic effects .
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(10S,13S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15?,17?,18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
PGAUJQOPTMSERF-URZSKMDDSA-N |
Isomeric SMILES |
CC1=CC(=O)CC2[C@]1(C3CC[C@]4(C(C3CC2)CCC4OC(=O)C)C)C |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C |
Origin of Product |
United States |
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